molecular formula C21H21ClNP B13651689 (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Cat. No.: B13651689
M. Wt: 353.8 g/mol
InChI Key: DCIIHGCBDKDRBP-MUCZFFFMSA-N
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Description

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone is synthesized through a series of reactions starting from commercially available starting materials.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using diphenylphosphine and a suitable base.

    Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The diphenylphosphino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various metal catalysts, and the pathways involved are primarily related to the formation of chiral intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A similar chiral ligand with the opposite enantiomeric configuration.

    ®-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Another enantiomer of the compound.

    (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A diastereomer with different stereochemistry.

Uniqueness

The uniqueness of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride lies in its specific chiral configuration, which imparts distinct enantioselective properties in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C21H21ClNP

Molecular Weight

353.8 g/mol

IUPAC Name

(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C21H20NP.ClH/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20-21H,15,22H2;1H/t20-,21-;/m1./s1

InChI Key

DCIIHGCBDKDRBP-MUCZFFFMSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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